5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride
Description
Properties
Molecular Formula |
C6H10ClF2N |
|---|---|
Molecular Weight |
169.60 g/mol |
IUPAC Name |
5,5-difluoro-2-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)1-2-9-5-3-4(5)6;/h4-5,9H,1-3H2;1H |
InChI Key |
ZACOPSCFQIBAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC2C1(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Functionalized Alkenes with Fluorine Sources
One of the most effective approaches to prepare difluorinated bicyclic amines involves the cyclopropanation of appropriately functionalized alkenes using fluorine-containing reagents. A notable method uses trifluoromethyltrimethylsilane (CF3TMS) in the presence of sodium iodide (NaI) to generate difluorocyclopropane intermediates, which can be further elaborated to azabicyclo compounds.
- Starting materials: Functionalized alkenes bearing nitrogen or protected amine groups.
- Reagents: CF3TMS and NaI in acetonitrile.
- Temperature: Reflux for 12 hours.
- Work-up: Standard aqueous extraction and purification.
- Yields: Intermediate difluorocyclopropane esters or nitriles obtained in good to high yields (up to 89% combined yield after hydrolysis).
Representative Preparation Method (Literature Example)
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Epoxide ring opening | Cyclohexene oxide + methylamine (aqueous) | High | Forms amino alcohol intermediate |
| 2 | Conversion to bromide | Phosphorus tribromide (PBr3) or Br2/Ph3P | Moderate to high | Activated intermediate for cyclization |
| 3 | Cyclization | Triethylamine, mild heating | High | Forms 7-methyl-aza-bicyclo[4.1.0]heptane |
| 4 | Difluorination | CF3TMS/NaI, reflux in acetonitrile | Variable (up to 89%) | Introduces difluoro substituents |
| 5 | Salt formation | HCl in methanol | Quantitative | Yields hydrochloride salt |
Note: While this example is adapted from a related bicyclic amine synthesis, the difluorination step is critical for 5,5-difluoro substitution and typically requires specialized fluorinating agents.
Analytical and Purification Techniques
- Purification: Silica gel column chromatography is commonly employed after each step to isolate intermediates and final products with high purity.
- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are used to confirm structure and purity.
- Optical Rotation: Specific rotation measurements confirm stereochemistry when applicable.
Research Discoveries and Optimization Insights
- The use of CF3TMS/NaI system for difluorocyclopropanation has been optimized to enhance yields and selectivity for difluorinated bicyclic amines.
- Mild reaction conditions during cyclization prevent decomposition and facilitate high-yield formation of the bicyclic core.
- The hydrochloride salt form improves compound stability and handling, which is important for further biological evaluation.
- Fluorine substitution at the 5,5-positions significantly alters the physicochemical properties, potentially improving bioavailability and metabolic stability in drug candidates.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluoro-azabicycloheptane derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atoms.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms in the structure enhances its binding affinity and selectivity for certain targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Observations:
Ring System Differences: The [4.1.0] system (e.g., 2387601-49-0) provides a larger, less strained ring compared to [2.2.1] (e.g., 2306247-35-6), which may influence conformational flexibility and target binding .
Substituent Effects: Fluorination at bridgehead positions (e.g., 5,5 vs. For example, 5,5-difluoro derivatives exhibit stronger electron-withdrawing effects compared to 7,7-difluoro analogs .
Synthetic Feasibility :
- The 7,7-difluoro-3-azabicyclo[4.1.0]heptane HCl (CAS 1376248-54-2) is synthesized with a reported yield of 96% , indicating a highly optimized route compared to other analogs .
- Chiral variants like (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane HCl (CAS 2306247-35-6) require enantioselective synthesis, increasing complexity and cost .
Biological Activity
5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride (DFABH) is a bicyclic compound with notable biological activities, primarily due to its unique structural features that include two fluorine atoms and a nitrogen atom in its bicyclic framework. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
- Molecular Formula : C6H10ClF2N
- Molecular Weight : 169.60 g/mol
- IUPAC Name : 5,5-difluoro-2-azabicyclo[4.1.0]heptane; hydrochloride
- Canonical SMILES : C1CNC2CC2C1(F)F.Cl
Synthesis
The synthesis of DFABH typically involves the reaction of bicyclic precursors with fluorinating agents under controlled conditions. Common solvents include dichloromethane or acetonitrile, often requiring catalysts to enhance yields and purity. The industrial production may also utilize continuous flow processes and advanced purification techniques such as chromatography .
DFABH exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors. The presence of fluorine enhances its binding affinity and selectivity, making it a valuable biochemical probe in research settings . Its potential therapeutic properties are being explored in various contexts, including drug development.
Antiprotozoal Activity
Recent studies have investigated the antiprotozoal activity of DFABH against Plasmodium falciparum and Trypanosoma brucei rhodesiense. The compound's efficacy was assessed using serial dilution assays, revealing significant activity against both pathogens. For example, DFABH demonstrated an IC50 value of approximately 0.023–0.694 µM against sensitive strains of P. falciparum .
Cytotoxicity
Cytotoxicity assays conducted on rat skeletal myoblasts (L-6 cells) indicated that DFABH has a favorable selectivity index (SI), suggesting a potential therapeutic window for further development . The structure-activity relationship (SAR) studies revealed that modifications to the bicyclic framework could enhance both potency and selectivity against target organisms.
Comparative Analysis with Related Compounds
To illustrate the unique properties of DFABH, a comparison with similar compounds is presented:
| Compound Name | IC50 (µM) | Selectivity Index |
|---|---|---|
| 5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride | 0.023–0.694 | High |
| 7,7-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride | 0.051–0.216 | Moderate |
| 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride | 0.095–0.161 | Low |
This table highlights DFABH's superior activity compared to its analogs, emphasizing its potential as a lead compound for further drug development.
Case Studies
- Case Study on Antimalarial Activity :
- Case Study on Trypanosomiasis :
Q & A
Q. Q1. What are the standard synthetic routes for 5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride, and how are yields optimized?
Synthesis typically begins with bicyclic precursors such as 3-azabicyclo[4.1.0]heptane derivatives. A key step involves fluorination at the 5,5-positions using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Optimization includes:
- Temperature control : Reactions often proceed at −78°C to 0°C to minimize side reactions.
- Solvent selection : Dichloromethane or THF enhances reagent solubility and stability.
- Post-synthesis purification : Chromatography (e.g., flash silica gel) or recrystallization improves purity (>95% yield achievable under mild conditions) .
Q. Q2. How is the structural integrity of this compound confirmed post-synthesis?
- NMR spectroscopy : NMR confirms fluorination patterns, while NMR identifies bicyclic ring protons and hydrochloride counterion integration.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHClFN) .
- X-ray crystallography : Resolves stereochemistry and bicyclic geometry, critical for drug-receptor interactions .
Advanced Reaction Optimization
Q. Q3. How do reaction parameters influence regioselectivity during fluorination?
Regioselectivity is sensitive to:
- Electrophilic fluorination agents : DAST favors 5,5-difluoro addition due to steric hindrance in the bicyclic system.
- Temperature : Lower temperatures (−40°C) reduce byproducts like mono-fluorinated isomers.
- Substituent effects : Electron-withdrawing groups on the bicyclic core direct fluorination to the 5,5-positions .
Q. Q4. What strategies resolve contradictions in reaction yields reported across studies?
Discrepancies arise from:
- Catalyst purity : Trace moisture in reagents (e.g., DAST) reduces yields; rigorous drying (molecular sieves) is essential.
- Reaction monitoring : Real-time NMR identifies incomplete fluorination, enabling timely quenching .
Biological Activity and Mechanism
Q. Q5. How does 5,5-difluoro substitution impact pharmacological activity compared to non-fluorinated analogs?
Q. Q6. What in vitro assays are used to evaluate its bioactivity?
- Radioligand binding assays : Measure affinity for SERT, NET, and DAT transporters.
- Functional assays : Fluorescence-based uptake inhibition in HEK293 cells transfected with human transporters .
Analytical and Stability Challenges
Q. Q7. How is stability assessed under physiological conditions?
Q. Q8. What analytical methods detect impurities in bulk samples?
- HPLC-MS : Quantifies residual solvents (e.g., THF) and synthetic intermediates.
- ICP-OES : Detects heavy metal catalysts (e.g., Pd from cross-coupling steps) .
Advanced Mechanistic Studies
Q. Q9. How does the bicyclic framework influence conformational dynamics in solution?
Q. Q10. What computational tools model interactions with biological targets?
- Molecular docking : AutoDock Vina screens against homology models of monoamine transporters.
- MD simulations : 100-ns trajectories assess binding pocket stability and ligand residence times .
Addressing Data Discrepancies
Q. Q11. How are contradictory results in transporter inhibition studies reconciled?
- Species variability : Rat vs. human transporter homology (e.g., SERT has 92% identity) affects IC.
- Assay conditions : Differences in buffer ionic strength or temperature (25°C vs. 37°C) alter activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
